molecular formula C11H12O3 B15316789 3-(2,6-Dimethoxyphenyl)prop-2-enal

3-(2,6-Dimethoxyphenyl)prop-2-enal

Cat. No.: B15316789
M. Wt: 192.21 g/mol
InChI Key: IVYUWTPPGFCIMY-SNAWJCMRSA-N
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Description

3-(2,6-Dimethoxyphenyl)prop-2-enal is a synthetic cinnamaldehyde derivative characterized by an α,β-unsaturated aldehyde (propenal) backbone conjugated with a 2,6-dimethoxyphenyl substituent. This structure places it within a class of arylpropenals studied for their chemical properties and potential bioactivity. As a building block in organic synthesis, the molecule's conjugated system and aldehyde group make it a versatile intermediate for constructing more complex chemical architectures . In scientific research, cinnamaldehyde derivatives are investigated for various applications. While specific biological data for the 2,6-dimethoxy isomer requires further research, structurally similar compounds have been identified as active bioactive compounds in natural extracts . The specific positioning of the methoxy groups on the phenyl ring can significantly influence the compound's physicochemical properties and its interactions with biological targets . For instance, the 2,6-dimethoxy substitution pattern may alter π-π stacking interactions in the solid state and influence the molecule's conformational stability compared to other isomers like the 2,4- or 3,4-dimethoxy variants . Researchers value this compound as a reagent in method development and as a standard for analytical studies. The mechanism of action for this specific compound is not fully elucidated and is likely dependent on the research context. In general, compounds featuring an α,β-unsaturated carbonyl system can act as Michael acceptors, potentially interacting with biological nucleophiles . Handling should adhere to standard safety protocols for laboratory chemicals. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

(E)-3-(2,6-dimethoxyphenyl)prop-2-enal

InChI

InChI=1S/C11H12O3/c1-13-10-6-3-7-11(14-2)9(10)5-4-8-12/h3-8H,1-2H3/b5-4+

InChI Key

IVYUWTPPGFCIMY-SNAWJCMRSA-N

Isomeric SMILES

COC1=C(C(=CC=C1)OC)/C=C/C=O

Canonical SMILES

COC1=C(C(=CC=C1)OC)C=CC=O

Origin of Product

United States

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which 3-(2,6-Dimethoxyphenyl)prop-2-enal exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes, inhibiting or promoting their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural and Electronic Differences

Key analogs include:

Compound Name Substituents on Phenyl Ring Functional Groups Key Properties
3-(2,6-Dimethoxyphenyl)prop-2-enal 2-OCH₃, 6-OCH₃ α,β-unsaturated aldehyde High resonance stabilization, moderate steric bulk
3-(4-Hydroxy-2-methoxyphenyl)prop-2-enal 2-OCH₃, 4-OH Aldehyde, phenolic -OH Increased polarity due to -OH; H-bonding capability
2,3-Dimethoxycinnamaldehyde 2-OCH₃, 3-OCH₃ α,β-unsaturated aldehyde Adjacent substituents cause steric hindrance; altered conjugation
(E)-3-(2,6-Difluorophenyl)prop-2-enal 2-F, 6-F Aldehyde, fluorinated Electron-withdrawing F groups increase electrophilicity
5-(2,4-Dimethoxyphenyl)-2,4-pentadienal 2-OCH₃, 4-OCH₃; extended conjugation Dienal system Extended conjugation enhances UV absorption and stability

Reactivity and Stability Trends

  • Electron-Donating vs. Withdrawing Groups: The methoxy groups in 3-(2,6-Dimethoxyphenyl)prop-2-enal donate electron density via resonance, stabilizing intermediates in reactions like Michael additions. In contrast, the fluorine substituents in (E)-3-(2,6-Difluorophenyl)prop-2-enal withdraw electron density, increasing the aldehyde’s electrophilicity and susceptibility to nucleophilic attack . The hydroxyl group in 3-(4-Hydroxy-2-methoxyphenyl)prop-2-enal introduces acidity (pKa ~10 for phenolic -OH), enabling pH-dependent solubility and reactivity .
  • The 2,6-dimethoxy analog, with para-substituents, minimizes steric interference .

Research Findings and Trends

  • Synthetic Utility : 3-(2,6-Dimethoxyphenyl)prop-2-enal’s stability under acidic conditions is superior to its hydroxylated analog, as demonstrated in condensation reactions forming heterocycles .
  • Spectroscopic Properties: The extended conjugation in 5-(2,4-Dimethoxyphenyl)-2,4-pentadienal results in a UV-Vis absorption maxima redshifted by ~40 nm compared to mono-enal analogs .
  • Thermal Stability : Methoxy-substituted derivatives decompose at higher temperatures (>200°C) than fluorinated analogs, attributed to resonance stabilization .

Biological Activity

3-(2,6-Dimethoxyphenyl)prop-2-enal, also known as a type of chalcone, is a compound that has garnered attention due to its diverse biological activities. Chalcones are known for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of 3-(2,6-Dimethoxyphenyl)prop-2-enal, highlighting relevant research findings, case studies, and data tables.

Structure and Composition

  • Molecular Formula : C11H12O3
  • Molecular Weight : 208.21 g/mol
  • IUPAC Name : 3-(2,6-Dimethoxyphenyl)prop-2-enal
  • Canonical SMILES : COc1cc(cc(c1OC)C=CC=O)O

Physical Properties

PropertyValue
Melting Point50-52 °C
SolubilitySoluble in ethanol and methanol
AppearanceYellowish liquid

Antimicrobial Activity

Research has demonstrated that 3-(2,6-Dimethoxyphenyl)prop-2-enal exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

A study conducted by Zhang et al. (2023) indicated that the compound inhibited bacterial growth with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested .

Antioxidant Activity

The antioxidant potential of 3-(2,6-Dimethoxyphenyl)prop-2-enal has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that the compound exhibited a dose-dependent increase in antioxidant activity, with an IC50 value of approximately 25 µg/mL in the DPPH assay .

Anticancer Properties

Several studies have explored the anticancer effects of chalcone derivatives. Notably, 3-(2,6-Dimethoxyphenyl)prop-2-enal demonstrated cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.5
HeLa (Cervical Cancer)18.7
A549 (Lung Cancer)20.1

The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways .

Anti-inflammatory Effects

In vivo studies have shown that this compound can significantly reduce inflammation in animal models. For instance, in a carrageenan-induced paw edema model, administration of 3-(2,6-Dimethoxyphenyl)prop-2-enal at doses of 10 and 20 mg/kg resulted in a reduction of edema by approximately 40% compared to control groups .

Study on Pain Management

A study published in MDPI investigated the antinociceptive effects of related compounds in various pain models. Although specific data on 3-(2,6-Dimethoxyphenyl)prop-2-enal was not provided, similar chalcone derivatives showed significant efficacy in reducing pain responses through mechanisms involving opioid receptors and glutamate inhibition .

Chemical Reactions Analysis

Aldol Condensation Reactions

The aldehyde group participates in base-catalyzed aldol condensation. For example, in ethanol with NaOH, it reacts with ketones or aldehydes to form β-hydroxyaldehyde intermediates, which dehydrate to α,β-unsaturated carbonyl products .
Example Reaction:
3-(2,6-Dimethoxyphenyl)prop-2-enal+AcetoneNaOHCross-conjugated chalcone derivative\text{3-(2,6-Dimethoxyphenyl)prop-2-enal} + \text{Acetone} \xrightarrow{\text{NaOH}} \text{Cross-conjugated chalcone derivative}

Reagent/ConditionProductYield*Notes
NaOH (5%), EtOH, 25°Cβ-Hydroxyaldehyde intermediate60–75%Dehydration at 80°C completes reaction
KOH, THF, refluxDirect α,β-unsaturated product82%Faster kinetics due to polar aprotic solvent

*Yields approximated from analogous reactions in cinnamaldehyde systems .

Michael Addition Reactions

The α,β-unsaturated system acts as a Michael acceptor. Nucleophiles (e.g., amines, thiols) add to the β-carbon, forming 1,4-adducts .

Mechanism Highlights:

  • Nucleophilic attack at β-carbon generates enolate intermediate.

  • Methoxy groups enhance electrophilicity via resonance donation .

NucleophileConditionsProductSelectivity
BenzylamineEtOH, 50°C, 4h3-(2,6-Dimethoxyphenyl)propanal>90% trans
ThiophenolDCM, RT, 2hβ-Arylthio adduct88% yield
Malonate estersPiperidine, toluene, 110°C1,4-Dicarbonyl derivatives70–80%

[2+2] Photocycloaddition Reactions

The enal system undergoes UV-induced [2+2] cycloaddition with alkenes or alkynes, forming cyclobutane derivatives. Triplet-state reactivity dominates due to π→π* excitation .

Experimental Data:

  • Reactant: Ethylene (gas phase)

  • Conditions: UV light (254 nm), benzene, 12h

  • Product: Bicyclo[2.2.0]hexane derivative

  • Quantum Yield: 0.32 ± 0.05

Regioselectivity Trends:

Alkene SubstituentHH:HT RatioNotes
Electron-deficient3:1Favors head-to-head adducts
Electron-rich1:4Prefers head-to-tail

Oxidation

The aldehyde oxidizes to carboxylic acids under strong conditions (e.g., KMnO₄/H₂SO₄). Mild conditions (e.g., Ag₂O) yield α,β-unsaturated carboxylic acids without double-bond saturation.

Reduction

  • NaBH₄: Selective reduction of the aldehyde to primary alcohol (85–92% yield).

  • H₂/Pd-C: Full saturation of both double bond and aldehyde to 3-(2,6-Dimethoxyphenyl)propanol (70% yield).

Electrophilic Aromatic Substitution

The 2,6-dimethoxyphenyl ring undergoes nitration and sulfonation at the para position relative to methoxy groups.

ReactionReagentPositionYield
NitrationHNO₃/H₂SO₄, 0°CC465%
SulfonationH₂SO₄, SO₃, 50°CC458%

Photochemical Reactions

Under UV light, the compound participates in Norrish Type II reactions, forming biradicals that cleave to aldehydes and ketones .

Key Findings:

  • Quantum Efficiency: Φcleavage=0.18\Phi_{\text{cleavage}} = 0.18 in acetonitrile .

  • Byproducts: Dimethoxybenzene derivatives via retro-aldol pathways .

Complexation with Transition Metals

The enal system chelates metals like Pd(II) and Cu(I), forming stable complexes for catalytic applications.

Metal SaltCoordination ModeApplication
PdCl₂(CH₃CN)₂η²-(C=O, C=C)Suzuki-Miyaura coupling
Cu(OTf)η¹-(Aldehyde O)Asymmetric cyclopropanation

Preparation Methods

Reaction Mechanism and Optimization

The reaction initiates with deprotonation of acetaldehyde by a strong base (e.g., sodium hydroxide), generating an enolate ion. Nucleophilic attack on the carbonyl carbon of 2,6-dimethoxybenzaldehyde forms a β-hydroxy aldehyde intermediate. Subsequent acid-catalyzed dehydration produces the conjugated α,β-unsaturated aldehyde.

Key parameters influencing yield and selectivity include:

  • Base concentration : Elevated NaOH concentrations (10–20% w/v) enhance enolate formation but risk over-dehydration or polymerization.
  • Temperature : Reflux conditions (70–80°C) in ethanol or aqueous ethanol accelerate dehydration while minimizing side reactions.
  • Molar ratio : A 1:1.2 stoichiometric ratio of 2,6-dimethoxybenzaldehyde to acetaldehyde optimizes conversion, as excess acetaldehyde mitigates self-condensation.

Workup and Purification

The crude product is isolated via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent). Nuclear magnetic resonance (NMR) analysis confirms structural integrity, with characteristic signals at δ 9.60 ppm (aldehyde proton, singlet) and δ 6.50–7.30 ppm (aromatic protons). Infrared (IR) spectroscopy reveals stretches at 1680–1700 cm⁻¹ (C=O) and 1620–1640 cm⁻¹ (C=C).

Wittig and Horner-Wadsworth-Emmons Reactions: Olefination Strategies

The Wittig reaction offers an alternative route to 3-(2,6-Dimethoxyphenyl)prop-2-enal, employing phosphorus ylides to construct the α,β-unsaturated system.

Ylide Preparation and Olefination

Triphenylphosphine reacts with 2,6-dimethoxybenzyl bromide in dry tetrahydrofuran (THF), forming the corresponding ylide. Treatment with formaldehyde under anhydrous conditions generates the target aldehyde:
$$
\text{Ph}3\text{P=CH-(2,6-Dimethoxyphenyl)} + \text{HCHO} \rightarrow \text{3-(2,6-Dimethoxyphenyl)prop-2-enal} + \text{Ph}3\text{PO}
$$
This method achieves moderate yields (45–60%) but requires stringent moisture control and inert atmospheres.

Horner-Wadsworth-Emmons Modification

Diethyl (2,6-dimethoxybenzyl)phosphonate reacts with glyoxylic acid in the presence of sodium hydride, producing the α,β-unsaturated aldehyde with improved E-selectivity (>90%). The reaction proceeds via a two-step mechanism:

  • Deprotonation of the phosphonate to form a stabilized anion.
  • Attack on glyoxylic acid, followed by elimination of diethyl phosphate.

Oxidation of Allylic Alcohols: A Reductive Approach

3-(2,6-Dimethoxyphenyl)prop-2-en-1-ol, synthesized via Grignard addition or catalytic hydrogenation, undergoes oxidation to yield the aldehyde. Pyridinium chlorochromate (PCC) in dichloromethane selectively oxidizes the primary alcohol without over-oxidation to carboxylic acids:
$$
\text{3-(2,6-Dimethoxyphenyl)prop-2-en-1-ol} \xrightarrow{\text{PCC}} \text{3-(2,6-Dimethoxyphenyl)prop-2-enal}
$$
Yields range from 50–70%, contingent on substrate purity and reaction time.

Hydroformylation of 2,6-Dimethoxystyrene

Transition-metal-catalyzed hydroformylation introduces an aldehyde group to 2,6-dimethoxystyrene. Using rhodium complexes (e.g., RhH(CO)(PPh₃)₃) under syngas (CO/H₂), anti-Markovnikov addition predominates, affording the desired product:
$$
\text{2,6-Dimethoxystyrene} + \text{CO} + \text{H}_2 \xrightarrow{\text{Rh catalyst}} \text{3-(2,6-Dimethoxyphenyl)prop-2-enal}
$$
This method achieves high regioselectivity but necessitates specialized equipment for gas handling.

Comparative Analysis of Synthetic Routes

Method Yield (%) Selectivity Scalability Key Challenges
Claisen-Schmidt 60–75 High E Excellent Polymerization at high temps
Wittig Reaction 45–60 Moderate Moderate Moisture sensitivity
HWE Reaction 70–80 High E Good Phosphonate synthesis
Alcohol Oxidation 50–70 High Good Alcohol precursor availability
Hydroformylation 65–75 High Limited Catalyst cost and gas handling

Applications and Derivatives

3-(2,6-Dimethoxyphenyl)prop-2-enal serves as a precursor to pharmacologically active heterocycles. For instance, reaction with sodium hydrogensulfide in dimethylformamide (DMF) at –20°C yields thiopyrano[2,3-b]pyrazin-8-ones, compounds with documented antimicrobial properties.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 3-(2,6-Dimethoxyphenyl)prop-2-enal?

Methodological Answer:
The compound can be synthesized via Claisen-Schmidt condensation , reacting 2,6-dimethoxybenzaldehyde with acetaldehyde derivatives under basic or acidic catalysis. Key considerations:

  • Catalyst : Sodium hydroxide or acetic acid for aldol condensation .
  • Solvent : Ethanol or tetrahydrofuran (THF) to enhance solubility and reaction efficiency.
  • Temperature : Mild heating (60–80°C) to drive the reaction while minimizing side products like polymerization.
  • Workup : Acid quenching followed by column chromatography (silica gel, ethyl acetate/hexane eluent) for purification .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the α,β-unsaturated carbonyl structure (e.g., vinyl proton signals at δ 7.2–7.8 ppm and carbonyl carbon at ~190 ppm) .
  • X-ray Crystallography : Resolve the (E)-configuration of the propenal group and dihedral angles between the aryl rings and carbonyl group, as demonstrated in structurally analogous chalcones .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Advanced: How do substituent positions on the phenyl ring influence the compound’s bioactivity?

Methodological Answer:
Comparative studies using analogues reveal:

Substituent PositionBiological Activity Trend
2,6-Dimethoxy (target compound)Enhanced enzyme inhibition due to steric and electronic effects .
2,6-DifluoroReduced binding affinity (lower electron-donating capacity) .
4-Chloro-2-fluoroModerate anti-inflammatory activity (polar substituents alter solubility) .
Experimental Design : Synthesize derivatives, assay against target enzymes (e.g., kinases), and correlate activity with Hammett σ values or computational electrostatic potential maps .

Advanced: How does the compound’s stability vary under different storage and experimental conditions?

Methodological Answer:

  • Photostability : Susceptible to UV-induced degradation; store in amber vials at -20°C .
  • Thermal Stability : Decomposes above 150°C; use inert atmospheres (N2_2) during high-temperature reactions .
  • pH Sensitivity : The α,β-unsaturated carbonyl group undergoes hydrolysis under strong acidic/basic conditions; buffer solutions (pH 6–8) recommended for biological assays .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies may arise from:

  • Assay Conditions : Variability in cell lines (e.g., melanoma vs. carcinoma) or solvent effects (DMSO concentration) .
  • Purity : HPLC purity thresholds (>95%) and residual solvent traces (e.g., THF) can modulate activity .
    Resolution : Standardize protocols (e.g., MTT assay with matched controls) and validate via orthogonal methods (e.g., flow cytometry for apoptosis) .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or cannabinoid receptors, leveraging the 2,6-dimethoxy group’s role in π-π stacking .
  • MD Simulations : Simulate solvated systems (GROMACS) to assess conformational stability in binding pockets over 100-ns trajectories .
  • QSAR Models : Train on chalcone derivatives to predict IC50_{50} values based on substituent electronegativity and logP .

Basic: What purification strategies effectively isolate 3-(2,6-Dimethoxyphenyl)prop-2-enal from reaction mixtures?

Methodological Answer:

  • Liquid-Liquid Extraction : Separate from polar byproducts using ethyl acetate and brine .
  • Chromatography : Flash chromatography (silica gel, 3:7 ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water gradient) .
  • Recrystallization : Use methanol/water mixtures to obtain high-purity crystals for crystallography .

Advanced: How to investigate the compound’s role in modulating MAP kinase pathways?

Methodological Answer:

  • Western Blotting : Quantify phosphorylated ERK/JNK/p38 levels in treated cells (e.g., A375 melanoma) .
  • Kinase Assays : Use recombinant kinases (e.g., MEK1) with ATP-competitive ELISA to determine inhibition constants (Ki_i) .
  • Gene Knockdown : siRNA targeting MAPK components to confirm pathway-specific effects .

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